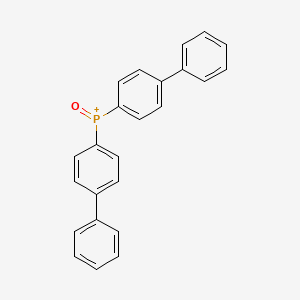

Bis(biphenyl-4-yl)phosphine oxide

Description

Overview of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, a major class of substances in organic chemistry, are defined by the presence of a phosphorus-carbon bond. wikipedia.org This field is expansive, offering significant opportunities for researchers across disciplines such as medicinal, agricultural, and industrial chemistry. longdom.org The versatility of these compounds stems from phosphorus's ability to exist in various oxidation states and coordination numbers, most commonly as derivatives of phosphorus(V) and phosphorus(III). wikipedia.org

These compounds are integral to numerous applications due to their inherent physical and biological properties. longdom.org They are widely recognized for their use as pesticides, serving as an alternative to chlorinated hydrocarbons that persist in the environment. wikipedia.org Organophosphates, a subset of these compounds, are also key components in the manufacturing of plastics, solvents, and herbicides. nih.govwikipedia.org Furthermore, their roles extend to being crucial components of nerve agents and finding use as flame retardants and performance additives in industrial products. nih.govwikipedia.org The diverse applications underscore the importance of organophosphorus chemistry in modern science and technology. taylorandfrancis.com

Significance of Phosphine (B1218219) Oxides in Academic Research

Phosphine oxides are organophosphorus compounds characterized by a phosphoryl group (P=O). This functional group is highly polar, which often leads to high solubility and metabolic stability in medicinal chemistry contexts. nih.govacs.org While they are established structural motifs, they remain somewhat underrepresented in drug discovery projects. nih.govacs.org

In the broader field of chemical synthesis, phosphine oxides are of great importance. mdpi.com They serve as stable intermediates, and their reduction provides a common route to phosphines, which are themselves critical ligands in metal-catalyzed reactions. beilstein-journals.org The P-H bonds in primary and secondary phosphine oxides are highly reactive and can participate in various phosphorus-carbon bond-forming reactions. mdpi.com

Furthermore, phosphine oxides have garnered significant attention for their applications in materials science. π-Conjugated molecular materials that incorporate phosphine oxide groups are noted for their high thermal stability and unique optoelectronic properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org Specific derivatives, such as those combining carbazole (B46965) structures with phosphine oxides, are being developed as highly reactive photoinitiators for polymerization under near-UV light. mdpi.com

Rationale for Investigating Bis(biphenyl-4-yl)phosphine Oxide Architectures

The specific focus on the this compound architecture stems from the unique properties imparted by its constituent parts. The biphenyl (B1667301) group is a rigid and bulky aromatic structure. Incorporating such groups into phosphine ligands has been shown to be effective in metal-catalyzed reactions like hydroformylation and asymmetric hydrogenation. rsc.org

The "bis" configuration, indicating two biphenyl-4-yl groups attached to the phosphine oxide core, creates a molecule with significant steric bulk and a well-defined three-dimensional structure. This specific architecture is explored for several reasons:

Enhanced Stability and Optoelectronic Properties: Similar to other phosphine oxides with rigid structures like 9-phenyl-9-phosphafluorene oxide (PhFlOP), the biphenyl framework is expected to reduce non-radiative decay processes, potentially leading to improved optoelectronic properties for applications in materials like OLEDs. beilstein-journals.org

Ligand Design: The computer-aided design of bis-phosphine oxide structures has been employed to create ligands that are pre-organized for the complexation of metal ions, such as in the extraction of rare earth elements. nih.gov The defined geometry of this compound makes it an interesting candidate for such applications.

Flame Retardancy: Phosphine oxides are known flame retardants. nih.gov The high aromatic content of the bis(biphenyl-4-yl) structure could contribute to the formation of a stable phospho-carbonaceous char during combustion, enhancing flame-retardant properties in polymers. researchgate.net

Synthetic Intermediates: The synthesis of biphenylic bisphosphines can proceed through the corresponding bis(phosphine oxides). researchgate.net Therefore, investigating this compound is also crucial for accessing the related phosphine, which can be a valuable ligand in catalysis.

Scope and Organization of the Research Outline

This article is structured to provide a foundational understanding of this compound. It begins with a broad overview of organophosphorus compounds and narrows its focus to the specific significance of phosphine oxides in research. The subsequent section provides a clear rationale for the scientific interest in the unique this compound architecture. The information is presented in a clear, sectioned format to facilitate a structured understanding of the topic, supported by relevant data.

Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 187344-95-2 |

| Molecular Weight | 354.389 g/mol cymitquimica.com |

| Synonyms | Bis([1,1′-biphenyl]-4-yl)phosphine oxide, Bis(4-biphenylyl)phosphine oxide, Phosphine oxide, bis([1,1′-biphenyl]-4-yl)- cymitquimica.com |

Structure

2D Structure

Properties

IUPAC Name |

oxo-bis(4-phenylphenyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18OP/c25-26(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINCHWTPHSAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[P+](=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277261 | |

| Record name | Bis([1,1′-biphenyl]-4-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187344-95-2 | |

| Record name | Bis([1,1′-biphenyl]-4-yl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Biphenyl 4 Yl Phosphine Oxide and Its Derivatives

Direct Oxidation Routes to Bis(biphenyl-4-yl)phosphine Oxide

Direct oxidation represents a straightforward and fundamental approach to obtaining phosphine (B1218219) oxides from their corresponding phosphine precursors.

The most common method for preparing this compound is through the direct oxidation of its trivalent phosphine antecedent, bis(biphenyl-4-yl)phosphine. This transformation is highly efficient and can be accomplished using a variety of standard oxidizing agents. Hydrogen peroxide (H₂O₂) is a widely used oxidant for this purpose, often employed in a solvent such as acetone (B3395972) or ethanol (B145695) at room temperature, leading to high yields of the desired product. The reaction is generally clean, with the primary byproduct being water. Other oxidizing agents, including atmospheric oxygen, can also be utilized, sometimes requiring elevated temperatures or the presence of a catalyst to facilitate the conversion.

| Oxidizing Agent | Typical Reaction Conditions | Outcome |

| Hydrogen Peroxide (H₂O₂) | Room temperature in a solvent (e.g., acetone, ethanol) | High yields, clean reaction. |

| Air / Oxygen (O₂) | Often requires elevated temperatures or a catalyst | Effective, though potentially slower. |

Advanced Phosphorylation Techniques

Modern synthetic organic chemistry offers several advanced techniques for the formation of phosphorus-carbon bonds, enabling the construction of complex phosphine oxides like this compound with high precision.

Palladium-catalyzed cross-coupling reactions are a cornerstone for C-P bond formation. The Hirao reaction, which couples secondary phosphine oxides with aryl halides, is a powerful method for synthesizing tertiary phosphine oxides. This reaction can be adapted to synthesize this compound by coupling a suitable phosphine oxide precursor with a 4-halobiphenyl. The versatility of this method allows for the assembly of various substituted biphenyl (B1667301) phosphine oxides. Key to the success of these reactions is the careful selection of the palladium catalyst, ligands, and base. Commonly used catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often paired with phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) to enhance catalytic activity and product yields.

| Catalyst System | Reactant Types | Key Advantages |

| Pd(OAc)₂ / dppf | Secondary phosphine oxide, Aryl halide | High functional group tolerance, good yields. |

| Pd(PPh₃)₄ / Base | Phosphine source, Aryl halide | Versatile and widely applicable for various substrates. |

A classic and robust method for forming P-C bonds involves the nucleophilic substitution of halogens on a phosphorus center using organometallic reagents. To synthesize this compound, 4-biphenylmagnesium bromide (a Grignard reagent derived from 4-bromobiphenyl) can be reacted with phosphorus oxychloride (POCl₃). The sequential addition of two equivalents of the Grignard reagent to the phosphorus center results in the formation of the desired tertiary phosphine oxide after an aqueous workup. The reaction is typically conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF). Precise control over the stoichiometry is essential to ensure the desired level of substitution and prevent the formation of byproducts.

As a sustainable alternative to metal-catalyzed methods, P-arylation using hypervalent iodine reagents has emerged as a significant strategy for C-P bond formation. In this approach, a secondary phosphine oxide acts as a P-nucleophile and reacts with a diaryliodonium salt containing the biphenyl moiety. The reaction is typically promoted by a base and proceeds under mild conditions without the need for a transition metal catalyst. This method is valued for its operational simplicity and reduced environmental impact, offering a valuable metal-free pathway to this compound and related structures.

Multi-Component Reaction Approaches to Phosphine Oxide Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing steps and waste. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct related phosphine oxide scaffolds.

For instance, a three-component reaction involving arynes, formamides, and diarylphosphine oxides has been reported for the synthesis of α-aminophosphine oxides. In this approach, the aryne activates the formamide, which is then trapped by the diarylphosphine oxide. Although this method does not directly yield a bis(aryl)phosphine oxide, it demonstrates the potential of MCRs in forming C-P bonds and incorporating diverse functional groups around a phosphine oxide core.

Another example of a multi-component approach is the synthesis of dialkylphosphine oxides from white phosphorus, which, while not directly applicable to aryl derivatives, showcases the power of MCRs in building phosphine oxide structures from fundamental building blocks. These examples highlight the potential for developing novel MCRs for the synthesis of complex phosphine oxides like this compound. The exploration of MCRs involving carbonyls, amines, and isocyanoacetates has led to a variety of unsaturated imidazolone (B8795221) scaffolds, demonstrating how charting the reaction space of an MCR can lead to diverse molecular architectures. nih.gov

Synthetic Strategies for Unsymmetrical this compound Derivatives

The synthesis of unsymmetrical bis(phosphine) oxides, where the two aryl groups attached to the phosphorus atom are different, requires a controlled, stepwise approach. A common strategy involves the use of secondary phosphine oxide precursors.

One versatile method starts with the deprotonation of a secondary phosphine oxide, such as (biphenyl-4-yl)phosphine oxide, with a strong base to form a nucleophilic phosphinite anion. This anion can then react with an aryl halide, for example, a substituted 4-bromobiphenyl (B57062), in a nucleophilic substitution reaction to form the unsymmetrical tertiary phosphine oxide. The reactivity in such S_N2-like reactions often follows the trend RI > RBr > RCl.

Alternatively, Grignard reagents can be employed. The reaction of a phosphonic dichloride with one equivalent of a Grignard reagent (e.g., biphenyl-4-ylmagnesium bromide) would yield a phosphonic monochloride. A subsequent reaction with a different Grignard reagent would then produce the unsymmetrical phosphine oxide.

A route involving the cleavage of a P-C bond in a symmetrical triarylphosphine oxide can also lead to unsymmetrical products. For example, treatment of a triarylphosphine oxide with a sodium hydride-iodide composite can lead to the selective cleavage of one aryl group, forming a diarylphosphine oxide. organic-chemistry.org This diarylphosphine oxide can then be functionalized with a different aryl group.

These strategies offer a toolbox for the rational design and synthesis of unsymmetrical this compound derivatives with tailored electronic and steric properties.

Reductive Pathways to Phosphine Precursors for Subsequent Oxidation

The reduction of phosphine oxides to the corresponding phosphines is a crucial transformation, as phosphines are important ligands in catalysis and reagents in organic synthesis. The challenge lies in the high strength of the P=O bond, requiring potent and selective reducing agents.

Chemoselective Reduction of Phosphine Oxides to Phosphines

The development of chemoselective methods for the reduction of phosphine oxides is of great importance, as it allows for the presence of other reducible functional groups in the molecule. Silane-based reducing agents have emerged as powerful tools in this context.

A notable metal-free method utilizes hydrosilanes in the presence of a catalytic amount of a diaryl phosphoric acid. nih.gov This system demonstrates remarkable chemoselectivity, tolerating functional groups such as ketones, aldehydes, esters, and nitriles. nih.govumn.edu The reaction proceeds smoothly under mild conditions and can even be performed in the presence of air. nih.gov Another highly effective reductant is 1,3-diphenyl-disiloxane (DPDS), which can selectively reduce tertiary phosphine oxides in the presence of sensitive functional groups. rsc.org

The selective mono-reduction of bis-phosphine oxides to the corresponding monoxides can be achieved under very mild conditions using triflic anhydride (B1165640) and a thiol. rsc.org This method provides a route to unsymmetrical phosphine ligands.

Below is a table summarizing various chemoselective reduction methods for phosphine oxides.

| Reductant System | Catalyst/Additive | Tolerated Functional Groups | Yield (%) | Ref. |

| Phenylsilane | Diphenyl phosphoric acid | Ketones, aldehydes, olefins, nitriles, esters | 62-99 | nih.gov |

| 1,3-Diphenyl-disiloxane (DPDS) | None | Aldehydes, nitro, cyano groups | High | rsc.org |

| Hydrosilanes | B(C₆F₅)₃ | Ketones, esters | High | nih.gov |

| Triflic anhydride/Thiol | - | - | - | rsc.org |

Strategies for Retention of Configuration in P-Chirogenic Systems

For P-chirogenic phosphine oxides, the stereochemical outcome of the reduction is critical. Depending on the reducing agent and conditions, the reduction can proceed with either retention or inversion of the configuration at the phosphorus center.

Reduction of P-stereogenic secondary phosphine oxides can be achieved with stereospecificity. For example, the transformation of (S)-(2-Methylphenyl)phenylphosphine oxide into various P-stereogenic tertiary phosphine oxides can be carried out via Michaelis–Becker, Hirao, or Pudovik reactions with retention of configuration.

The choice of reducing agent plays a crucial role in determining the stereochemistry. While some silane-based reductions proceed with retention of configuration, others, particularly those involving activation with reagents like oxalyl chloride followed by reduction with LiAlH₄, can lead to inversion. The development of methods that allow for predictable and controlled stereochemical outcomes is an active area of research.

Below is a table highlighting strategies for stereoselective reduction.

| Reductant System | Stereochemical Outcome | Substrate Scope | Ref. |

| HSiCl₃/Et₃N | Retention | P-chirogenic tertiary phosphine oxides | |

| PhSiH₃/Brønsted Acid | Retention | Acyclic phosphine oxides | rsc.org |

| LiAlH₄ after methylation | Inversion | P-chirogenic phosphine oxides | - |

Spectroscopic and Structural Elucidation of Bis Biphenyl 4 Yl Phosphine Oxide

Advanced NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. For bis(biphenyl-4-yl)phosphine oxide, heteronuclear NMR studies involving ³¹P, ¹³C, and ¹H nuclei offer a wealth of information.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides the most direct probe of the phosphorus center. For phosphine (B1218219) oxides, the chemical shifts are sensitive to the electronic nature of the substituents. cdnsciencepub.com In a deuterated chloroform (B151607) (CDCl₃) solvent, this compound is expected to show a single resonance, indicative of a single phosphorus environment. The precise chemical shift can be influenced by the solvent and the presence of any impurities. For comparison, related phosphine oxides such as triphenylphosphine (B44618) oxide and bis(p-tolyl)phosphine oxide show distinct ³¹P chemical shifts that reflect the electronic contribution of the phenyl and tolyl groups, respectively. magritek.com

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the arrangement of protons in the molecule. For this compound, the spectrum is characterized by a series of multiplets in the aromatic region, corresponding to the protons of the biphenyl (B1667301) groups. The signals for the protons on the phenyl rings will be influenced by their proximity to the phosphorus atom and the other phenyl group, leading to complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the biphenyl moieties will give rise to a distinct resonance. The carbon atoms directly bonded to the phosphorus atom will exhibit coupling (J-coupling) with the ³¹P nucleus, resulting in doublets. This P-C coupling is a powerful tool for assigning the signals of the ipso-carbons. The chemical shifts of the other carbon atoms in the biphenyl rings provide further confirmation of the structure.

Table 1: Representative NMR Data for Bis(aryl)phosphine Oxides

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|

| This compound | ³¹P | ~30-35 (estimated) | CDCl₃ | |

| Triphenylphosphine oxide | ³¹P | ~29.6 | CDCl₃ | |

| Tris(4-methoxyphenyl)phosphine oxide | ³¹P | 20.7 | d, J = 477.4 | CDCl₃ |

| Diphenyl(p-tolyl)phosphine oxide | ³¹P | ~32 | CDCl₃ | |

| Bis(p-tolyl)phosphine oxide | ³¹P | ~33 | CDCl₃ | |

| This compound | ¹H | ~7.4-7.8 (multiplets) | CDCl₃ | |

| Triphenylphosphine oxide | ¹H | 7.70–7.65 (m, 4H), 7.51–7.40 (m, 6H) | CDCl₃ | |

| This compound | ¹³C | ~127-145 (aromatic region) | CDCl₃ | |

| Triphenylphosphine oxide | ¹³C | 132.5 (d, JP–C = 97.5 Hz), 131.7 (d, JP–C = 2.5 Hz), 130.6 (d, JP–C = 8.8 Hz), 128.6 (d, JP–C = 11.2 Hz) | CDCl₃ |

Note: The data for this compound is estimated based on related structures. Precise values may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule. For instance, HMBC experiments can show correlations between the phosphorus atom and the protons and carbons of the biphenyl groups, confirming the P-C bonds.

Furthermore, variable-temperature NMR studies can provide insights into the dynamic processes occurring in solution, such as the rotation of the biphenyl groups around the P-C and C-C bonds. The energy barriers for these rotations can be estimated by analyzing the changes in the NMR line shapes as a function of temperature.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. mdpi.com

By analyzing the diffraction pattern of a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsion angles within the molecule. semanticscholar.orgmdpi.com The phosphorus atom is expected to adopt a tetrahedral geometry, with the P=O bond and the two P-C bonds to the biphenyl groups defining the coordination sphere. The biphenyl groups themselves will have specific conformations, with a certain dihedral angle between the two phenyl rings of each biphenyl unit.

Table 2: Typical Crystallographic Parameters for Phosphine Oxides

| Parameter | Bis(2,4,6-trimethylphenyl)phosphine oxide | Diphenylphosphine (B32561) oxide |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| P=O Bond Length (Å) | 1.4854(13) | ~1.48 |

| P-C Bond Length (Å) | 1.8151(18), 1.8162(18) | ~1.80 |

| C-P-C Angle (°) | ~106 | ~106 |

| O=P-C Angle (°) | ~112 | ~112 |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sigmaaldrich.com The IR spectrum of this compound is dominated by a strong absorption band corresponding to the P=O stretching vibration. rsc.org This band typically appears in the region of 1150-1200 cm⁻¹, and its exact position is sensitive to the electronic effects of the substituents on the phosphorus atom. The spectrum will also show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, as well as C=C stretching vibrations within the phenyl groups.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| P=O | Stretching | 1150 - 1200 (strong) |

| Aromatic C-H | Stretching | 3000 - 3100 (medium) |

| Aromatic C=C | Stretching | 1400 - 1600 (variable) |

| Aromatic C-H | Out-of-plane bending | 675 - 900 (strong) |

Applications of Bis Biphenyl 4 Yl Phosphine Oxide in Catalysis

Ligand Design and Coordination Chemistry in Transition Metal Catalysis

The design of ligands is a cornerstone of modern catalysis, and bis(biphenyl-4-yl)phosphine oxide provides a versatile scaffold for creating ligands with tailored properties. Its transformation into the corresponding phosphine (B1218219) allows for coordination with transition metals, forming the active catalytic species.

In the realm of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, this compound acts as a "pre-ligand." It is not the ligand that directly participates in the catalytic cycle but is reduced in situ to the active phosphine ligand, bis(biphenyl-4-yl)phosphine. This resulting phosphine coordinates with a metal center, typically palladium, to form the active catalyst. chemrxiv.orglibretexts.orgnih.gov The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, often used to create biaryl compounds. libretexts.orgnih.gov

Table 1: Selected Applications of Phosphine Oxide-Derived Ligands in Suzuki-Miyaura Coupling

| Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|

| Pd / (p-tolyl)3P | Aryl Halide + Arylboronic Acid | Biaryl | Early example of phosphine ligands in Suzuki-Miyaura coupling. |

| Pd / Buchwald Ligands | Aryl Chloride/Bromide + Arylboronic Acid | Substituted Biaryls | Bulky, electron-rich phosphines enable coupling of less reactive aryl chlorides. libretexts.org |

| Pd / sSPhos | Dihalogenated Phenol + Boronic Acid | Axially Chiral Biphenol | Enantioselective coupling to form valuable chiral molecules. nih.govacs.org |

| Ni / Monophosphine | (Hetero)aryl Halide + (Hetero)arylboronic Acid | (Hetero)aryl-(Hetero)aryl | Monophosphine ligands can show high reactivity, especially with hindered substrates. nih.gov |

This table is for illustrative purposes and includes various phosphine ligands to show the breadth of their application in Suzuki-Miyaura coupling.

The coordination of the active phosphine ligand to the metal center is a fundamental aspect of its catalytic function. Bis(biphenyl-4-yl)phosphine typically acts as a monodentate ligand, binding to the metal through its phosphorus atom. libretexts.org However, the phosphine oxide itself can also coordinate to a metal, usually through the oxygen atom, though this interaction is generally weaker. wikipedia.org

In some cases, phosphine oxides can act as hemilabile ligands. wikipedia.org This means that one part of the ligand (the phosphine oxide oxygen) can reversibly bind and unbind from the metal center. This can be advantageous in a catalytic cycle by creating a temporary open coordination site on the metal for the substrates to bind.

Derivatives of this compound can be engineered to be chelating ligands, meaning they can bind to the metal center at two or more points. libretexts.org This is often achieved by introducing another coordinating group onto the biphenyl (B1667301) framework. Chelation generally leads to more stable metal complexes and can provide greater control over the geometry of the catalyst, which in turn can enhance catalytic activity and selectivity. cardiff.ac.uk The "bite angle," the P-M-P angle in a chelating diphosphine complex, is a critical parameter that influences the outcome of the reaction. libretexts.org

The structure of the phosphine ligand, derived from this compound, profoundly influences the catalyst's performance. nih.govacs.org The two main factors at play are the ligand's steric and electronic properties.

Steric Effects: The bulky biphenyl groups create a crowded environment around the metal. This steric hindrance can accelerate the rate-determining reductive elimination step in cross-coupling reactions and stabilize the catalytically active species. libretexts.org

Electronic Effects: The biphenyl groups are electron-donating, which increases the electron density on the phosphorus atom and subsequently on the metal center. This enhanced electron density can facilitate the initial oxidative addition step of the catalytic cycle. nih.gov

By modifying the substituents on the biphenyl rings, one can fine-tune these steric and electronic properties to optimize the catalyst for a specific application. For example, adding more electron-donating groups can increase catalytic activity. This ability to rationally design ligands is a powerful tool in modern catalysis. acs.org

Asymmetric Catalysis with Chiral this compound Derivatives

Introducing chirality into the ligand structure opens the door to asymmetric catalysis, a field focused on selectively producing one of two mirror-image enantiomers of a chiral product. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is effective.

Chiral derivatives of this compound can be synthesized and used as pre-ligands for asymmetric transformations. nih.gov Chirality is often introduced by creating atropisomerism, a type of stereoisomerism arising from hindered rotation around a single bond, within the biphenyl backbone. nih.govnih.gov These chiral phosphine oxides are then reduced to chiral phosphine ligands, which create a chiral environment around the metal catalyst. nih.gov

These chiral catalysts have proven effective in a range of enantioselective reactions, including:

Asymmetric Hydrogenation: One of the most common applications, where prochiral alkenes and ketones are converted into chiral products with high enantioselectivity. sigmaaldrich.com

Asymmetric Aldol (B89426) Reactions: Chiral phosphine oxides can act as Lewis base catalysts to promote enantioselective aldol reactions, forming chiral β-hydroxy ketones. researchgate.net

Asymmetric Allylation: The enantioselective addition of allyl groups to aldehydes can be achieved using catalysts derived from chiral phosphine oxides. researchgate.net

Table 2: Examples of Enantioselective Transformations with Chiral Phosphine-Based Catalysts

| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru / C3-TunePhos | β-Keto Ester | Chiral β-Hydroxy Ester | up to 99% |

| Asymmetric Hydrogenation | Rh / TangPhos | α-Dehydroamino Acid | Chiral α-Amino Acid | >99% |

| Asymmetric Aldol Reaction | SiCl4 / Chiral Phosphine Oxide | Diketone | Chiral β-Hydroxy Cyclohexanone | up to 99% |

| Asymmetric Allylation | Allyltrichlorosilane / BINAPO | Aldehyde | Chiral Homoallylic Alcohol | up to 94% |

This table showcases the high enantioselectivities achievable with various chiral phosphine and phosphine oxide catalysts in different reaction types. Data compiled from various sources. sigmaaldrich.comresearchgate.net

The mechanism of stereocontrol in these reactions relies on the specific three-dimensional arrangement of the chiral ligand around the metal center. nih.gov The chiral ligand creates a pocket that preferentially accommodates the substrate in one orientation over another due to steric and electronic interactions. nih.gov This forces the reaction to proceed through a lower-energy transition state, leading to the formation of one enantiomer in excess. researchgate.net

For instance, in an asymmetric hydrogenation, the chiral ligand dictates which face of the double bond is exposed for hydrogen addition. The success of this process hinges on the precise structure of the ligand, which controls the subtle energy differences between the two possible reaction pathways. nih.govnih.gov The coordination of the chiral phosphine oxide to a Lewis acid like silicon tetrachloride can create a chiral cationic species that activates aldehydes for enantioselective nucleophilic attack. researchgate.net Understanding these mechanistic details is crucial for designing even more effective and selective chiral catalysts for the synthesis of valuable enantiopure compounds. researchgate.netescholarship.org

Organocatalytic Applications of this compound

Lewis Basicity of Phosphine Oxides in Organocatalysis

Phosphine oxides, including diarylphosphine oxides like this compound, have emerged as effective Lewis base catalysts in the field of organocatalysis. researchgate.net The catalytic activity of these compounds stems from the inherent Lewis basicity of the phosphoryl oxygen atom in the P=O group. This polarized bond can coordinate with Lewis acidic species, activating them for subsequent reactions. acs.orgacs.org

A prominent application of this Lewis basicity is in reactions involving silicon-based reagents. Chiral phosphine oxides can act as organocatalysts in various stereoselective transformations. rsc.org For instance, they coordinate to chlorosilanes to generate hypervalent pentavalent silicon complexes. acs.orgresearchgate.net This coordination enhances the electrophilicity of the silicon center, thereby activating electrophiles like carbonyls, epoxides, and imines for further transformations such as allylation, aldol reactions, and reductions. acs.org The efficacy of the phosphine oxide as a Lewis base catalyst is influenced by the electronic properties of the substituents on the phosphorus atom; electron-donating groups on the aromatic rings connected to the phosphine oxide can enhance both the chemical and stereochemical efficiency of the catalyst. researchgate.net

The design and synthesis of new chiral phosphine oxides continue to be an active area of research, highlighting their potential as powerful Lewis base organocatalysts. researchgate.netrsc.org The interaction between the basic P=O group and a Lewis acid is a fundamental activation mode that drives these catalytic processes. acs.org

Applications in C-H Activation and Functionalization

The phosphine oxide group (P=O) has proven to be a highly effective directing group in transition-metal-catalyzed C-H activation and functionalization reactions. This strategy has become a powerful tool for the synthesis of complex molecules, including valuable biaryl phosphine ligands. acs.org

Furthermore, kinetic, spectroscopic, and computational studies have revealed a critical role for phosphine mono-oxides in certain palladium-catalyzed C-H arylation reactions. nih.gov In some catalytic cycles, the active catalyst is not the initial palladium/bis-phosphine complex, but rather a species formed after the mono-oxidation of the bis-phosphine ligand. nih.gov The resulting bis-phosphine mono-oxide can act as a hemilabile, bidentate ligand for the metal center. This hemilability, where one of the coordinating atoms can reversibly dissociate from the metal, can be crucial for catalytic turnover. The phosphine mono-oxide was shown to be catalytically competent, achieving the same reaction rate as the initial palladium precursor in the productive reaction. nih.gov

Below is a table summarizing key research findings on the application of phosphine oxides in C-H functionalization.

| Catalyst/Directing Group | Reaction Type | Key Finding |

| Phosphine Oxide (P=O) Group | Metal-catalyzed C–H Functionalization | Acts as an effective directing group for the synthesis of biphenyl phosphine ligand precursors. acs.org |

| Pd/Xantphos derived mono-oxide | Pd-catalyzed C–H Arylation | The mono-oxidation of the bis-phosphine ligand is critical for forming the active catalyst; the mono-oxide acts as a hemilabile, bidentate ligand. nih.gov |

These applications underscore the versatility of the phosphine oxide moiety, transitioning it from a simple byproduct of phosphine chemistry to a key functional group in modern catalytic methods for C-H functionalization.

Applications of Bis Biphenyl 4 Yl Phosphine Oxide in Materials Science

Phosphine (B1218219) Oxide Derivatives as Electron Transport and Hole Blocking Materials

Phosphine oxide derivatives are crucial in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting and hole-blocking capabilities. rsc.orgresearchgate.net The P=O bond is highly polar and electron-withdrawing, which is a key feature for these applications. sciengine.com

Design Principles for Organic Light-Emitting Diodes (OLEDs)

The efficient operation of an OLED relies on a multi-layer structure where charge carriers (electrons and holes) are injected from electrodes, transported through organic layers, and recombine in an emissive layer (EML) to generate light. spiedigitallibrary.orgscholaris.ca Key to this process are the electron transport layers (ETLs) and hole blocking layers (HBLs). spiedigitallibrary.org

Core Principles:

Energy Level Alignment: For efficient charge injection and transport, the energy levels of adjacent layers must be properly aligned. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels dictate the energy barriers for hole and electron movement, respectively. nih.gov

Charge Carrier Balance: Achieving high efficiency requires a balance between the number of electrons and holes reaching the EML. ETLs facilitate electron transport from the cathode, while HBLs prevent holes from leaking past the EML without recombining. researchgate.net

Exciton Confinement: Excitons (bound electron-hole pairs) must be confined within the EML to maximize radiative recombination. Materials for ETLs and HBLs should have a higher triplet energy than the emissive dopant to prevent energy loss through non-radiative pathways. nih.govresearchgate.net

Phosphine oxide derivatives are often employed as ETL and HBL materials because their electronic properties can be tailored to meet these design requirements, leading to devices with lower driving voltages and higher efficiencies. rsc.org

Influence of Phosphine Oxide Moieties on Optoelectronic Properties

The incorporation of a phosphine oxide (P=O) group into an organic molecule significantly influences its electronic and physical properties, making it highly suitable for optoelectronic applications. tandfonline.com

Electron-Withdrawing Nature: The P=O group is strongly electron-withdrawing. sciengine.com This property helps to lower the LUMO energy level of the molecule, which facilitates electron injection from the cathode and improves electron transport capabilities. researchgate.net This makes phosphine oxide derivatives effective as electron-transporting materials (ETMs). rsc.orgsciengine.com

High Triplet Energy: The phosphine oxide moiety helps to maintain a high triplet energy (T₁) in the host material. This is crucial for phosphorescent OLEDs (PhOLEDs), especially for blue emitters, as it prevents the quenching of high-energy triplet excitons from the dopant, ensuring efficient light emission. rsc.org

Morphological Stability: The tetrahedral geometry around the phosphorus atom introduces a non-planar, three-dimensional structure. researchgate.net This steric hindrance disrupts molecular packing and stacking, which promotes the formation of stable amorphous films and prevents crystallization, thereby enhancing the operational lifetime and stability of OLED devices. sciengine.comrsc.org

Chemical and Thermal Stability: The P=O bond is strong, granting these materials high chemical and oxidative stability, which are critical for the longevity of electronic devices. researchgate.net

The combination of these properties allows for the design of materials like Bis(biphenyl-4-yl)phosphine oxide, which can function as hosts, ETMs, or HBLs in highly efficient and stable OLEDs. acs.orgepa.govfigshare.com

Table 1: Optoelectronic Properties of Selected Phosphine Oxide-Based Materials

| Compound Name | Function | HOMO (eV) | LUMO (eV) | Triplet Energy (T₁) (eV) | Reference |

|---|---|---|---|---|---|

| 2,6-bis(4-(diphenylphosphoryl)phenyl)pyridine (BM-A11) | ETM/HBM | - | - | 2.7 | sciengine.com |

| 2,4-bis(4-(diphenylphosphoryl)phenyl)pyridine (BM-A10) | ETM/HBM | - | - | 2.8 | sciengine.com |

| 3-(6-diphenylphosphinylnaphth-2-yl)-1,10-phenanthroline (Phen-NaDPO) | ETM | -6.1 | -2.74 | 2.29 | sciengine.com |

| 3-(m-diphenyl-phosphinylphenyl)-1,10-phenanthroline (Phen-m-PhDPO) | HBM | -6.39 | -2.9 | 2.55 | sciengine.com |

| 2-diphenylphosphine oxide-spiro[fluorene-7,11′-benzofluorene] (SPPO2) | ETM | - | ~2.4 | - | rsc.org |

| DCDPOTZ | Host | - | - | 2.93 | rsc.org |

ETM: Electron Transport Material, HBM: Hole Blocking Material, HOMO: Highest Occupied Molecular Orbital, LUMO: Lowest Unoccupied Molecular Orbital.

Strategies for Modulating Triplet-Excited-State Location

In phosphorescent OLEDs, the triplet energy (T₁) of the host material must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-energy transfer, which quenches emission. nih.gov The location and energy of this triplet state can be strategically controlled through molecular design.

One effective strategy involves creating bipolar host materials by linking an electron-donating moiety with an electron-accepting moiety. rsc.org For instance, a bicarbazole donor can be linked to an electron-deficient diphenylphosphine (B32561) oxide acceptor. rsc.org In such a D-A structure, the HOMO is typically localized on the donor unit, and the LUMO is on the acceptor unit.

By carefully selecting the donor and acceptor components and the linkage between them, it is possible to tune the frontier molecular orbital (FMO) energy levels while keeping the triplet energy high and constant. acs.org For example, studies on hosts with diphenylphosphine oxide (DPPO) and triphenylamine (B166846) (TPA) have shown that the FMO levels can be gradually tuned while maintaining a constant triplet energy of 2.63 eV. acs.org This selective modulation allows for the optimization of charge injection and transport properties without compromising the essential high triplet energy needed for efficient blue electrophosphorescence. acs.org This precise control is key to developing hosts that minimize efficiency roll-off at high brightness. rsc.org

High Thermal Stability Materials

The inclusion of phosphine oxide units, such as in this compound, into materials is a well-established strategy for enhancing thermal stability. rsc.org This is attributed to the inherent strength of the phosphorus-carbon and phosphorus-oxygen bonds, as well as the rigid aromatic structures that often accompany the phosphine oxide group. rsc.orgresearchgate.net

Thermogravimetric analysis (TGA) of polymers containing phosphine oxide moieties consistently demonstrates their robustness at elevated temperatures. For example, aromatic polyimides incorporating a phosphine oxide group show high initial decomposition temperatures (T₅), often in the range of 473–487°C in nitrogen and 467–487°C in air. rsc.org These materials can also leave a significant amount of char residue at high temperatures (e.g., 49–62% at 800°C), which is indicative of their thermal robustness and flame-retardant nature. rsc.orgresearchgate.net Similarly, polyimide films based on phosphorus-containing diamines exhibit 5% weight loss temperatures (T₅%) exceeding 500°C. nih.gov

The high thermal stability imparted by the phosphine oxide group is critical not only for applications in high-temperature environments but also for ensuring the morphological stability and long operational lifetime of devices like OLEDs. sciengine.com

Advanced Polymeric Materials Incorporating Phosphine Oxide Units

The integration of phosphine oxide moieties into polymer backbones is a key strategy for developing advanced polymeric materials with enhanced properties, particularly improved flame retardancy and thermal stability. rsc.orgnih.gov This approach is often superior to using additive flame retardants, as chemically incorporating the phosphine oxide group prevents it from leaching out over time. rsc.org

When polymers containing phosphine oxide units are exposed to fire, the phosphorus components tend to remain in the solid (condensed) phase. rsc.org They promote the formation of a protective char layer, which acts as a thermal insulator for the underlying material, slowing down further decomposition. rsc.org

This strategy has been successfully applied to a variety of polymers:

Polyimides: Aromatic polyimides containing phosphine oxide groups exhibit excellent thermal stability, good solubility for processing, and inherent flame resistance. rsc.orgrsc.org They are used in aerospace and electronics where high performance is critical. nih.govosti.gov

Polyamides: Incorporating phosphine oxide structures into polyamide 6 (PA6) significantly enhances its flame retardancy. For example, a PA6 containing just 0.3 wt% of phosphorus from a synthesized macromolecular flame retardant can achieve a V-0 rating in the UL-94 test. mdpi.com

Epoxy Resins: Phosphine oxide-based compounds are used as effective flame retardants for epoxy resins, which are widely used as structural composites and in electronics. nih.gov

Polyurethanes and Polyesters: Methyl phosphine oxides serve as fire retardant additives for polymers like polyurethane foams and polyesters. google.com

Table 2: Thermal and Flame Retardant Properties of Polyimides with Phosphine Oxide Moieties

| Polymer Type | Initial Decomposition Temp. (T₅) (°C) | Char Yield at 800°C (N₂) (%) | Glass Transition Temp. (Tg) (°C) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |

|---|---|---|---|---|---|---|

| Aromatic Polyimide | 473–487 | 49–62 | 216–271 | - | - | rsc.orgrsc.org |

| Phosphorus-Containing Polyimide (PPI-1) | 537.6 | - | 264.3 | - | - | nih.gov |

| Phosphorus-Containing Polyimide (PPI-2) | 501.3 | - | 311.0 | - | - | nih.gov |

| Polyamide 6 (FR-PA6-3) | - | - | - | 28.2 | V-0 | mdpi.com |

Fluorescent Reagents and Imaging Applications

Phosphine and phosphine oxide derivatives are increasingly being utilized in the development of fluorescent probes for chemical sensing and biological imaging. tandfonline.comrsc.org Their reactivity can be harnessed to create "turn-on" fluorescent sensors that are initially non-fluorescent but become highly emissive upon reacting with a specific analyte.

One common strategy involves the oxidation of a phosphine to a phosphine oxide. The lone pair of electrons on the phosphorus atom in a phosphine can quench the fluorescence of a nearby fluorophore. nih.gov When the phosphine is oxidized to a phosphine oxide, this quenching effect is removed, leading to a significant increase in fluorescence intensity. nih.gov This principle has been used to design probes for detecting reactive oxygen species (ROS) like hypochlorous acid (HOCl) and the superoxide (B77818) radical anion (O₂˙⁻) in living cells and organisms. rsc.orgnih.govresearchgate.net

For example:

A dicyclohexylphosphine-based probe shows a rapid, turn-on fluorescent response to HOCl, enabling real-time imaging in living cells and zebrafish. rsc.org

A near-infrared (NIR) probe using a phosphinate group as the recognition site was developed for the selective detection of O₂˙⁻ in live cells and mouse liver tissue. nih.gov

Phosphine-based probes have been designed for the Staudinger ligation, a bioorthogonal reaction, allowing for the imaging of azide-labeled biomolecules. nih.gov Recently, phosphine-oxide rhodamine voltage reporters (poRhoVRs) have been developed for near-infrared voltage imaging in neuronal tissues. nsf.gov

These applications highlight the versatility of the phosphine/phosphine oxide system in creating sophisticated tools for chemical biology and medical diagnostics. nih.gov

Bis Biphenyl 4 Yl Phosphine Oxide in Supramolecular Chemistry

Design of Porphyrin-Based Phosphine (B1218219) Oxide Ligands for Supramolecular Assemblies

The integration of phosphine oxide functionalities onto porphyrin scaffolds is a strategic approach for creating sophisticated supramolecular systems. Porphyrins are versatile building blocks due to their rich photophysical properties, and the addition of phosphine oxide groups provides robust coordination sites for metal ions or hydrogen bond donors. morressier.comresearchgate.netnih.gov While specific research detailing the use of bis(biphenyl-4-yl)phosphine oxide in the direct functionalization of porphyrins is not extensively documented in publicly available literature, the general principles of such designs are well-established.

Typically, phosphine oxide moieties can be introduced at the meso- or beta-positions of the porphyrin ring through various synthetic routes. These functionalized porphyrins can then act as multidentate ligands. The phosphine oxide group, with its highly polar P=O bond, can serve as an axial ligand for a metal ion coordinated within the porphyrin core, leading to the formation of self-assembled dimers or oligomers. nih.gov

Although direct examples are scarce, the conceptual design of a porphyrin-based ligand incorporating this compound would likely involve its attachment to the porphyrin periphery to act as an external recognition site, thereby driving the self-assembly of the porphyrin units into larger, ordered structures.

Coordination-Driven Self-Assembly of Phosphine Oxide Complexes

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete and well-defined supramolecular architectures from metal ions and organic ligands. acs.orgresearchgate.net Phosphine oxides are effective ligands in this context, acting as hard Lewis bases that readily coordinate to a variety of metal centers. wikipedia.org The resulting metal-phosphine oxide complexes can serve as nodes or linkers in the formation of larger assemblies. acs.orgresearchgate.netwikipedia.org

The role of this compound in such assemblies would be dictated by its connectivity. As a monotopic ligand, it can cap the coordination sites of a metal complex, influencing its solubility and solid-state packing. When used in conjunction with multifunctional metal centers, it can participate in the formation of coordination polymers or discrete cages.

The general principle involves the reaction of a phosphine oxide with a metal salt in a suitable solvent system. The geometry of the resulting complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the phosphine oxide ligand. tcichemicals.com For instance, the bulky nature of the biphenyl (B1667301) groups in this compound would likely favor the formation of less sterically crowded complexes.

While the broader class of phosphine oxides has been extensively used in coordination-driven self-assembly, specific examples detailing the use of this compound are not prevalent in the literature. However, based on the known coordination chemistry of phosphine oxides, it can be inferred that this compound would coordinate to hard metal ions through the oxygen atom of the P=O group. wikipedia.org The structure of the phosphine oxide is not significantly altered upon coordination, although a slight elongation of the P-O bond is typically observed. wikipedia.org

Table 1: General Parameters in Coordination-Driven Self-Assembly with Phosphine Oxide Ligands

| Parameter | Description | Relevance of this compound |

| Metal Ion | Acts as the coordination center, directing the geometry of the assembly. | Would likely coordinate to hard metal centers (e.g., lanthanides, actinides, early transition metals). |

| Ligand | Organic molecule with donor atoms that bind to the metal ion. | The P=O group is the primary donor site. The biphenyl groups provide steric bulk. |

| Solvent | Can influence the solubility of reactants and the stability of the final assembly. | A solvent that can accommodate the non-polar biphenyl groups would be required. |

| Stoichiometry | The ratio of metal to ligand determines the final structure of the assembly. | Can be varied to control the formation of discrete complexes or polymeric structures. |

Intermolecular Interactions in Solid-State Supramolecular Architectures

The solid-state packing of phosphine oxides is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture. researchgate.netnih.gov In the case of this compound, the key interactions would include hydrogen bonds involving the phosphine oxide oxygen, as well as π-π stacking and C-H···π interactions involving the aromatic biphenyl groups.

Table 2: Expected Intermolecular Interactions for this compound in the Solid State

| Interaction Type | Description | Potential Role in Supramolecular Architecture |

| C-H···O Hydrogen Bonds | Interaction between a C-H donor and the P=O oxygen acceptor. | Key directional interaction that can lead to the formation of chains, sheets, or other well-defined motifs. |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Major contributor to the stabilization of the crystal lattice, promoting columnar or layered structures. |

| C-H···π Interactions | Interaction between a C-H bond and the face of an aromatic ring. | Contributes to the overall packing efficiency and can influence the relative orientation of molecules. |

| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Important for the overall cohesion of the crystal structure. |

Future Research Directions and Outlook in Bis Biphenyl 4 Yl Phosphine Oxide Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of bis(biphenyl-4-yl)phosphine oxide and its derivatives is increasingly steering towards green and sustainable methodologies. Traditional synthesis routes often involve high temperatures, significant energy consumption, and the generation of substantial waste, such as in the disproportionation of phenyl phosphine (B1218219) dichloride which requires a decomplexing agent that creates solid waste. google.com Future research will prioritize the development of processes that are not only economically viable but also environmentally benign.

Key areas of focus for sustainable synthesis include:

Catalytic C-P Coupling Reactions: Nickel-catalyzed coupling of arylboronic acids with H-phosphine oxides presents a promising route to triarylphosphine oxides. organic-chemistry.org Research into applying similar nickel- or copper-catalyzed cross-coupling reactions to precursors like 4-bromobiphenyl (B57062) or 4-iodobiphenyl (B74954) could provide more direct and efficient pathways to the target molecule. organic-chemistry.org

Photocatalysis: The use of visible light-mediated photocatalysis, for instance using a combination of a photocatalyst like thioxanthen-9-one (B50317) and a nickel catalyst, offers a mild method for P(O)-C(sp²) coupling of aryl halides with H-phosphine oxides. organic-chemistry.org Exploring this for the synthesis of this compound could significantly reduce the energy input required.

Direct Use of Elemental Phosphorus (P4): Innovative methods that utilize white phosphorus (P4) directly, avoiding the traditional halogenation and oxidation steps, represent a major leap in sustainability. rsc.org Photocatalytic systems that can functionalize P4 with aryl groups in one pot would be a groundbreaking development for producing diarylphosphine oxides.

Solvent and Reagent Choice: A shift towards using greener solvents and avoiding hazardous reagents is paramount. For instance, developing synthetic methods that work in water or bio-based solvents, and replacing harsh chemicals with milder alternatives like chlorosilanes for coupling reactions, will be a critical research direction. organic-chemistry.orgrsc.org One patented method already highlights a process with mild reaction conditions and reduced by-products. google.com

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Approach | Advantages | Key Research Challenge |

| Catalytic Cross-Coupling | High efficiency, good functional group tolerance. | Catalyst cost and recovery, optimization for biphenyl (B1667301) substrates. |

| Visible-Light Photocatalysis | Mild reaction conditions, low energy consumption. | Catalyst design, quantum yield optimization. |

| Direct P4 Functionalization | High atom economy, avoids hazardous intermediates. | Selectivity control, development of efficient catalytic systems. |

| Green Solvents/Reagents | Reduced environmental impact, improved safety. google.com | Ensuring high yields and purity in alternative media. |

Exploration of New Catalytic Applications and Mechanistic Insights

While phosphine ligands are staples in catalysis, their corresponding oxides have often been seen as deactivated byproducts. However, recent research has illuminated the crucial role of phosphine oxides, particularly bis-phosphine mono-oxides (BPMO), as highly effective ligands in their own right. rsc.orgnih.gov This paradigm shift opens up new avenues for this compound and its derivatives in catalysis.

Future research in this area will likely focus on:

Rational Pre-catalyst Design: The deliberate synthesis of well-defined palladium(II) pre-catalysts ligated with bis-phosphine mono-oxides has been shown to improve catalyst activation and reaction robustness. rsc.org Designing pre-catalysts incorporating a mono-oxidized bis(biphenyl-4-yl)phosphine ligand could lead to more reliable and efficient catalytic systems for various cross-coupling reactions.

Asymmetric Catalysis: The rigid, chiral backbone of resolved biphenyl-based diphosphines is a cornerstone of asymmetric hydrogenation. nih.gov Investigating the synthesis of chiral analogues of this compound and their application as ligands in asymmetric catalysis is a promising frontier for creating enantiomerically pure compounds.

Mechanistic Elucidation: Detailed kinetic, spectroscopic, and computational studies are essential to understand the role of the phosphine oxide moiety. nih.gov Research has shown that the P=O group can act as a hemilabile ligand, coordinating to the metal center at key moments in the catalytic cycle. nih.gov Further mechanistic studies on catalysts derived from this compound will be crucial for optimizing reaction conditions and expanding their synthetic utility. These complexes are known to be effective in a wide array of reactions, including polymerizations, C-C bond activations, and various hydrogenation and cyclization reactions. researchgate.net

Advanced Materials Design for Optoelectronics and Sensing

The inherent properties of the phosphine oxide group—strong polarity, high thermal stability, and electron-withdrawing nature—make it an excellent building block for materials in optoelectronics and sensing. sciengine.comnih.gov The addition of large biphenyl groups to this core enhances these properties, particularly thermal and morphological stability.

Future directions in materials science include:

OLED Host Materials: Phosphine oxide derivatives are widely studied as electron-transport materials (ETMs) and hosts for phosphorescent emitters in organic light-emitting diodes (OLEDs). sciengine.com The high triplet energy and thermal stability of molecules like this compound make them ideal candidates for hosting blue phosphorescent emitters, which is a significant challenge in OLED technology. sciengine.comresearchgate.net

Thermally Activated Delay Fluorescence (TADF): The electron-accepting P=O group can be paired with electron-donating moieties to design new TADF emitters. sciengine.com Future work could involve functionalizing the biphenyl units of this compound with donor groups to create novel, highly efficient TADF materials for next-generation displays.

Chemical Sensors: The polar P=O group can act as a binding site for specific analytes. Research into incorporating this compound into polymer films or onto surfaces could lead to the development of novel chemical sensors. The large surface area and specific electronic environment could allow for sensitive and selective detection of metal ions or small organic molecules.

Table 2: Potential Optoelectronic and Sensing Applications

| Application | Key Property of this compound | Research Goal |

| Blue PhOLED Host | High Triplet Energy (>2.7 eV), High Thermal Stability (High Tg) sciengine.com | Achieve high efficiency, long operational lifetime blue OLEDs. |

| TADF Emitter | Strong Electron-Accepting P=O Group | Design novel emitters with high photoluminescence quantum yields. |

| Chemical Sensor | Polar P=O Binding Site, Rigid Structure | Develop selective and sensitive sensors for environmental or industrial monitoring. |

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid materials, which combine organic molecules with inorganic frameworks, offers a route to materials with synergistic properties. rsc.org Organophosphorus compounds, including phosphine oxides, are excellent coupling molecules for linking organic units to inorganic solids like metal oxides. academie-sciences.frresearchgate.net

Prospective research areas include:

Surface Modification of Nanoparticles: this compound can be used to functionalize the surface of inorganic nanoparticles (e.g., TiO₂, ZrO₂). This can improve the dispersibility of the nanoparticles in organic polymers, creating nanocomposites with enhanced mechanical or optical properties. rsc.orgacademie-sciences.fr

Sol-Gel Processing: The sol-gel process allows for the creation of hybrid networks where the organic and inorganic components are linked by strong chemical bonds. academie-sciences.frresearchgate.net By designing derivatives of this compound that can co-polymerize with metal alkoxides, it will be possible to create novel, porous hybrid glasses and ceramics with tailored thermal, electrical, and catalytic properties.

Metal-Organic Frameworks (MOFs): While phosphonates are more common in MOF chemistry, the strong coordinating ability of the phosphine oxide group could be exploited. Future work may explore the use of functionalized this compound molecules as ligands or linkers in the design of new MOFs for applications in gas storage, separation, or catalysis.

Computational Chemistry in Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction mechanisms, thereby guiding experimental efforts. nih.gov For a molecule like this compound, computational methods are crucial for unlocking its full potential.

Future applications of computational chemistry will involve:

Molecular Design and Screening: Software can be used to design and screen vast libraries of potential phosphine oxide derivatives for specific applications. nih.govresearchgate.net For instance, computational screening can identify ligands that are structurally pre-organized for optimal complexation with a specific metal, accelerating the discovery of new catalysts or extraction agents. nih.gov

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and other ab initio methods can accurately predict key properties like HOMO/LUMO energy levels, triplet energies, and absorption/emission spectra. eurjchem.comresearchgate.net This is invaluable for the in silico design of new materials for OLEDs and other optoelectronic devices, allowing researchers to prioritize the synthesis of the most promising candidates.

Mechanistic Investigations: Computational modeling can provide detailed insights into reaction pathways and transition states in catalytic cycles. eurjchem.com This helps to explain observed reactivity and selectivity and provides a rational basis for optimizing reaction conditions and catalyst structure. nih.gov For example, DFT studies can clarify the role of the phosphine oxide in stabilizing catalytic intermediates.

Q & A

Q. What are the established synthetic routes for Bis(biphenyl-4-yl)phosphine oxide, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via oxidation of the corresponding phosphine precursor. A common method involves using alkaline ferricyanide as the oxidant, which efficiently converts phosphines to phosphine oxides without over-oxidation. For example, oxidation at 80–90°C for 2 hours achieves complete conversion . Key considerations include:

- Precursor Preparation: Start with bis(biphenyl-4-yl)phosphine, synthesized via Stille or Ullmann coupling of biphenyl-4-yl halides with primary phosphines.

- Oxidation Optimization: Monitor reaction progress via P NMR to track phosphine (δ ≈ -20 ppm) to phosphine oxide (δ ≈ +25 ppm) conversion.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

Q. How is this compound characterized spectroscopically, and what analytical benchmarks are critical?

Methodological Answer: Key spectroscopic techniques include:

- P NMR: A singlet near +25 ppm confirms phosphine oxide formation .

- FT-IR: A strong P=O stretch at 1150–1250 cm is characteristic .

- Mass Spectrometry: High-resolution ESI-MS should show the molecular ion peak at m/z 386.1 (calculated for CHOP).

- Elemental Analysis: Carbon, hydrogen, and phosphorus content should align with theoretical values (±0.3% tolerance).

Q. What role does this compound play in polymer flame retardancy, and how is it incorporated into composites?

Methodological Answer: Phosphine oxides like this compound act as gas-phase flame retardants by releasing phosphorus-containing radicals that scavenge combustion intermediates. For polyamide composites:

- In-Situ Polymerization: Incorporate the compound during polyamide synthesis (e.g., PA66) at 1–5 wt% to ensure homogeneous dispersion .

- Performance Metrics: Evaluate flame retardancy via LOI (>28%) and UL-94 testing (V-0 rating). Thermal stability is assessed by TGA, showing delayed decomposition onset (~350°C) compared to pure polymer .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) are effective:

- HOMO-LUMO Gaps: Calculate orbital energies to assess electron transport potential. For phosphine oxides, gaps typically range 4–5 eV, suitable for charge injection in organic electronics .

- Charge Distribution: Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the P=O group, critical for understanding ligand behavior in coordination chemistry .

- Validation: Compare computed IR and NMR spectra with experimental data to validate models .

Q. What are the oxidative degradation pathways of this compound under high-temperature conditions?

Methodological Answer: At elevated temperatures (>200°C), phosphine oxides undergo:

- Phosphadioxirane Intermediate Formation: A five-coordinate intermediate forms during oxygenation, leading to phosphinate and phosphine oxide byproducts .

- Electron Transfer-Initiated Oxygenation (ETIO): Radical pathways dominate, detected via EPR spectroscopy. Use GC-MS to identify degradation products like biphenyl fragments and phosphate esters .

Q. How does this compound function in coordination chemistry, and what ligand design strategies enhance catalytic activity?

Methodological Answer: The P=O group acts as a weak Lewis base, coordinating to transition metals (e.g., Pd, Ru). Key strategies include:

- Bidentate Ligand Design: Combine with nitrogen donors (e.g., bipyridine) to form chelating complexes. Test catalytic activity in Suzuki-Miyaura coupling; optimize solvent (toluene) and base (KCO) for cross-coupling yields >85% .

- Steric Tuning: Introduce bulky substituents on biphenyl groups to prevent catalyst deactivation. Compare turnover numbers (TON) in hydrogenation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.